molecular formula C20H9N5O7S B3930890 2-(1,3-dioxoisoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide

2-(1,3-dioxoisoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide

Cat. No.: B3930890
M. Wt: 463.4 g/mol
InChI Key: LFSKLTVAKZHNBS-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide is a complex organic compound that features multiple functional groups, including isoindole, nitro, and thiazole moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide likely involves multiple steps, including the formation of the isoindole and thiazole rings, followed by their functionalization and coupling. Typical synthetic routes may include:

    Formation of Isoindole Rings: This can be achieved through cyclization reactions involving phthalic anhydride and amines.

    Formation of Thiazole Ring: This can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step would involve coupling the isoindole and thiazole derivatives under specific conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, converting it to nitroso or other oxidized forms.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

Biology

In biological research, such compounds may be investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive agents.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly if the compound exhibits biological activity against specific targets.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds with similar isoindole structures.

    Nitrothiazole Derivatives: Compounds with similar thiazole and nitro groups.

Uniqueness

The uniqueness of 2-(1,3-dioxoisoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9N5O7S/c26-15(22-20-21-8-14(33-20)25(31)32)9-5-6-12-13(7-9)19(30)24(18(12)29)23-16(27)10-3-1-2-4-11(10)17(23)28/h1-8H,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSKLTVAKZHNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=NC=C(S5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxoisoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxoisoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dioxoisoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide
Reactant of Route 4
2-(1,3-dioxoisoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide
Reactant of Route 5
2-(1,3-dioxoisoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide

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